

Physical and chemical properties of 6-butyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *delta*-Nonalactone

Cat. No.: B1583773

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of 6-butyltetrahydro-2H-pyran-2-one

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-butyltetrahydro-2H-pyran-2-one, also known as δ -nonalactone. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its characteristics, experimental protocols for its synthesis and analysis, and an exploration of a relevant biological signaling pathway involving lactones.

Core Properties of 6-butyltetrahydro-2H-pyran-2-one

6-Butyltetrahydro-2H-pyran-2-one is a delta-lactone, a class of cyclic esters, characterized by a six-membered ring containing an oxygen atom adjacent to a carbonyl group.^[1] It is recognized for its pleasant sweet, coconut-like aroma.^[1]

Quantitative Data Summary

The physical and chemical properties of 6-butyltetrahydro-2H-pyran-2-one are summarized in the table below. It is important to note that while some data is specific to this compound, other values are based on its close structural homolog, 6-pentyltetrahydro-2H-pyran-2-one (δ -decalactone), due to a lack of available experimental data for the butyl derivative.

Property	Value	Source
IUPAC Name	6-butyloxan-2-one	
Synonyms	δ -Nonalactone, delta- Nonalactone, 5- Hydroxynonanoic acid lactone	
CAS Number	3301-94-8	[2]
Molecular Formula	C ₉ H ₁₆ O ₂	[2] [3]
Molecular Weight	156.22 g/mol	[2]
Appearance	Reported as a sweet, coconut, and coumarin tasting compound.	[1]
Melting Point	-27 °C (for 6-pentyltetrahydro- 2H-pyran-2-one)	[4]
Boiling Point	117-120 °C at 0.02 mm Hg (for 6-pentyltetrahydro-2H-pyran-2- one)	[4]
Density	0.954 g/mL at 25 °C (for 6- pentyltetrahydro-2H-pyran-2- one)	[4]
Solubility	Expected to be soluble in organic solvents and sparingly soluble in water.	

Chemical Reactivity and Spectroscopic Profile

As a lactone, 6-butyloxan-2-one exhibits reactivity characteristic of esters. The ester linkage is susceptible to nucleophilic attack, particularly hydrolysis under acidic or basic conditions, which would open the ring to form 5-hydroxynonanoic acid.

Spectroscopic Data

While specific spectra for 6-butyltetrahydro-2H-pyran-2-one are not readily available in the searched literature, the expected spectroscopic characteristics for a δ -lactone are well-established.

Infrared (IR) Spectroscopy:

- A strong, characteristic absorption band for the carbonyl (C=O) stretch is expected in the range of 1735-1750 cm^{-1} .^[5]
- A strong C-O stretching band is anticipated between 1050-1250 cm^{-1} .^[5]
- Multiple absorption bands corresponding to aliphatic C-H stretching will be present around 2850-2960 cm^{-1} .^[5]

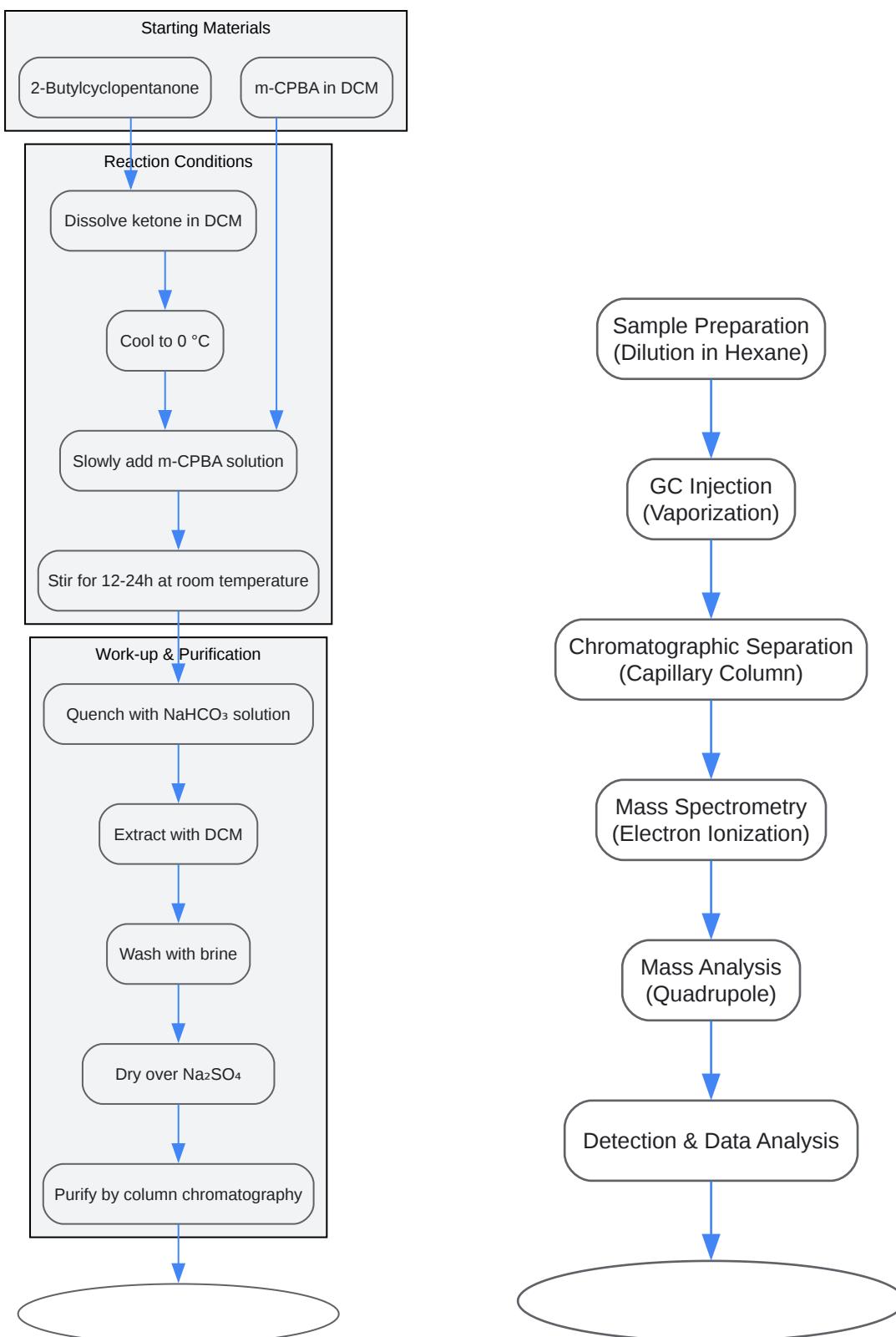
Nuclear Magnetic Resonance (NMR) Spectroscopy:

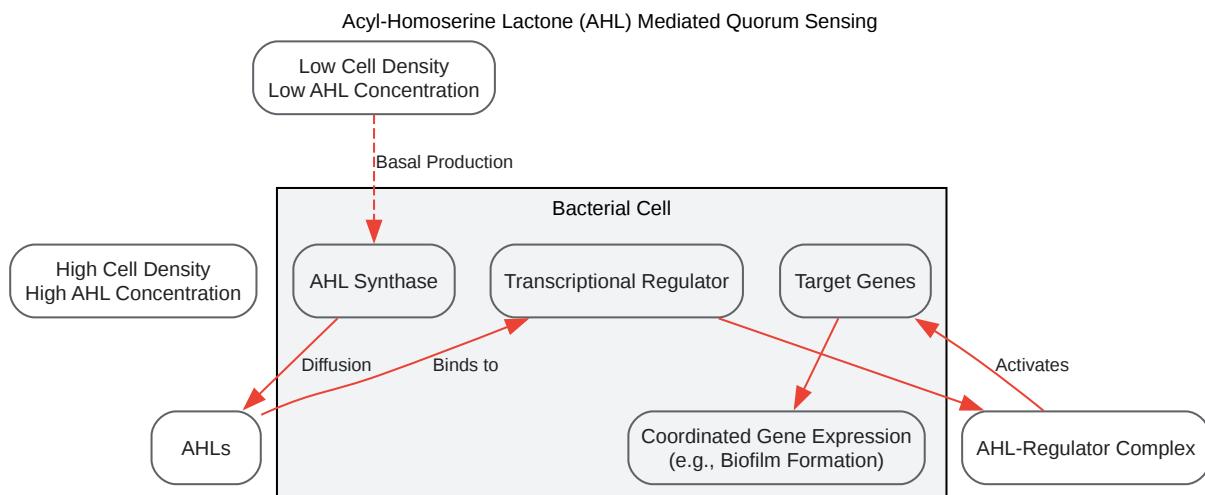
- ^1H NMR: Protons on the carbon adjacent to the ring oxygen (C6) would appear as a multiplet at approximately 4.2 ppm. The protons on the carbon alpha to the carbonyl group (C2) would be expected around 2.4 ppm. The remaining methylene and methyl protons of the butyl group and the pyran ring would appear in the upfield region (approximately 0.9-1.8 ppm).
- ^{13}C NMR: The carbonyl carbon (C1) would be the most downfield signal, typically in the range of 170-180 ppm. The carbon attached to the ring oxygen (C6) would be expected around 80 ppm. The remaining aliphatic carbons would appear in the upfield region.

Mass Spectrometry (MS):

- In Electron Ionization (EI) mass spectrometry, δ -lactones typically show a characteristic fragment ion at a mass-to-charge ratio (m/z) of 99.^[6] The molecular ion peak (M^+) would be observed at m/z 156. Other significant fragments would likely include the loss of the butyl side chain.

Experimental Protocols


The following sections detail generalized experimental protocols for the synthesis and analysis of 6-butyltetrahydro-2H-pyran-2-one based on established methods for δ -lactones.


Synthesis via Baeyer-Villiger Oxidation

A common and effective method for the synthesis of lactones from cyclic ketones is the Baeyer-Villiger oxidation.^{[7][8][9]} This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone. For the synthesis of 6-butyltetrahydro-2H-pyran-2-one, the precursor would be 2-butylcyclopentanone.

Protocol:

- **Dissolution of Ketone:** Dissolve 2-butylcyclopentanone (1.0 equivalent) in an appropriate anhydrous solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Addition of Peroxyacid:** Slowly add a solution of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents), in the same solvent to the cooled ketone solution. Maintain the temperature below 5 °C during the addition.
- **Reaction:** Allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature. The reaction is typically stirred for 12-24 hours.
- **Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite. Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for 6-Butyltetrahydro-2H-pyran-2-one (HMDB0031514) [hmdb.ca]
- 2. 2H-Pyran-2-one, 6-butyltetrahydro-,(CAS# 3301-94-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. (R)-6-Butyltetrahydro-2H-pyran-2-one | C9H16O2 | CID 6999507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2H-pyran-2-one, tetrahydro-6-pentyl- | CAS 705-86-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]
- 8. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 9. grokipedia.com [grokipedia.com]
- To cite this document: BenchChem. [Physical and chemical properties of 6-butyltetrahydro-2H-pyran-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583773#physical-and-chemical-properties-of-6-butyltetrahydro-2h-pyran-2-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com